molecular formula C18H18N2O B5397958 1-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole

1-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole

Cat. No.: B5397958
M. Wt: 278.3 g/mol
InChI Key: WFHHVCPYNQPVFX-JLHYYAGUSA-N
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Description

1-Ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole is a benzimidazole derivative featuring an ethyl group at the N1 position and a (E)-configured styryl group substituted with a 4-methoxyphenyl moiety at the C2 position. The (E)-ethenyl linkage introduces rigidity and planar geometry, which may influence π-π stacking interactions and electronic properties.

Properties

IUPAC Name

1-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-3-20-17-7-5-4-6-16(17)19-18(20)13-10-14-8-11-15(21-2)12-9-14/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHHVCPYNQPVFX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the benzimidazole ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and aromatic aldehydes .

Chemical Reactions Analysis

1-Ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Antimycobacterial Properties
Recent studies have highlighted the compound's significant antimycobacterial activity. A series of related compounds were synthesized and tested against various mycobacterial strains, including Mycobacterium avium and Mycobacterium kansasii. The results indicated that certain derivatives exhibited higher activity than the standard drug isoniazid. Specifically, the compound 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole demonstrated an IC50 value of 76.3 µM against M. avium, indicating its potential as a lead compound for developing new antimycobacterial agents .

Mechanism of Action
The proposed mechanism involves the inhibition of essential cellular processes in mycobacteria, potentially targeting the electron transport chain and disrupting metabolic functions. This suggests that compounds with similar structures may be effective in treating resistant strains of mycobacteria.

Photosynthesis Inhibition

Inhibition of Photosynthetic Electron Transport
The compound has also been evaluated for its ability to inhibit photosynthetic electron transport (PET). The studies found that certain ortho-substituted derivatives exhibited significant PET-inhibiting activity, which could be beneficial in agricultural applications where controlling photosynthesis in weeds or pests is desired .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications at various positions on the benzimidazole ring can significantly alter biological activity. For instance, substituents like methoxy groups have been shown to enhance antimicrobial activity while maintaining low toxicity profiles .

Summary Table of Applications

Application Description References
Antimicrobial ActivityEffective against M. avium and M. kansasii, higher activity than isoniazid
Photosynthesis InhibitionInhibits PET, potentially useful in agriculture
Anticancer ActivityPotential to inhibit cancer cell proliferation
Neuroprotective EffectsMay protect against neurodegenerative diseases

Mechanism of Action

The mechanism of action of 1-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core allows it to bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or antiviral effects . The compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Morpholine-Substituted Benzimidazole Derivatives ()

Compounds such as 2b (2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole) share a 4-methoxyphenyl group at C2 but differ at N1, where a morpholine-ethyl chain replaces the ethyl group. Key comparisons include:

  • Synthetic Efficiency : The morpholine derivative 2b was synthesized in 81% yield, higher than analogs with electron-withdrawing groups (e.g., 69% for 2c with 4-chlorophenyl), suggesting electron-donating substituents enhance reactivity .
  • Thermal Stability : 2b exhibits a melting point of 132.7–133.9°C, comparable to 2c (133.3–134.0°C) but higher than 2d (fluoro-substituted, 91.1–92.0°C), indicating substituent-dependent crystallinity .

N1-Benzyl vs. N1-Ethyl Derivatives ()

  • 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole () replaces the ethyl group with a benzyl moiety. No melting point or yield data are provided, but crystallographic studies in highlight the importance of N1 substituents in packing interactions .
  • Ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate () introduces a carboxylate ester at C5, which could improve aqueous solubility compared to the non-esterified target compound .

Varied Aryl Substituents at C2 ()

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound and 2b contrasts with electron-withdrawing substituents (e.g., 4-chloro in 2c , 4-bromo in 2g ). These differences alter electronic profiles, affecting UV-Vis absorption and redox properties .
  • Complex Hybrid Structures : Compounds like 9e () incorporate triazole-thiazole appendages, demonstrating modular design for targeted biological interactions. The target compound’s simpler structure may prioritize synthetic accessibility over multifunctional activity .

Structural and Crystallographic Insights ()

  • Intermolecular Interactions: The trifluoromethyl-benzyloxy derivative in shows C–H···π and van der Waals interactions stabilizing its crystal lattice.
  • Conformational Flexibility : Ethyl groups at N1 (target compound) vs. bulkier benzyl or morpholine-ethyl groups () influence torsional angles and molecular packing, as seen in crystallographic data from .

Data Table: Key Parameters of Comparable Compounds

Compound Name N1 Substituent C2 Substituent Yield (%) Melting Point (°C) Key Feature(s) Reference
Target Compound Ethyl (E)-2-(4-Methoxyphenyl)ethenyl N/A N/A Rigid styryl group -
2b (Morpholine-ethyl derivative) Morpholine-ethyl 4-Methoxyphenyl 81 132.7–133.9 High yield, electron-donating group
2c (4-Chlorophenyl derivative) Morpholine-ethyl 4-Chlorophenyl 69 133.3–134.0 Electron-withdrawing substituent
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzyl 4-Methoxyphenyl N/A N/A Increased lipophilicity
Ethyl 1-benzyl-2-(4-methoxyphenyl)-...carboxylate Benzyl 4-Methoxyphenyl + C5 ester N/A N/A Enhanced solubility potential

Biological Activity

1-Ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole is a compound within the benzimidazole family, recognized for its diverse biological activities. Benzimidazoles have been extensively studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H18N2OC_{18}H_{18}N_2O, and it features a benzimidazole core with an ethyl and a methoxyphenyl substituent, which contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets. The benzimidazole structure allows for binding to enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt critical biological pathways, resulting in antimicrobial or antiviral effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibacterial agents. For instance, studies have demonstrated that derivatives of benzimidazole can inhibit the growth of Gram-positive and Gram-negative bacteria.

Antiviral Activity

This compound has also shown promising antiviral activity. It is believed to interfere with viral replication mechanisms, making it a candidate for further development as an antiviral agent. The compound's structure allows it to act as an inhibitor of viral enzymes essential for replication.

Anticancer Potential

Recent investigations into the anticancer properties of benzimidazole derivatives have revealed that they can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival. Studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to conventional antibiotics .
  • Antiviral Mechanism : In vitro tests showed that the compound effectively reduced viral titers in infected cells by targeting specific viral enzymes .
  • Cytotoxicity in Cancer Cells : Research indicated that this benzimidazole derivative induced apoptosis in human cancer cell lines at concentrations lower than those toxic to normal cells .

Comparative Analysis

To understand the efficacy of this compound compared to other benzimidazole derivatives, a summary table is provided below:

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial, Antiviral, Anticancer815
2-PhenylbenzimidazoleAntimicrobial10N/A
ThiabendazoleAnthelmintic5N/A

Q & A

Q. What are the optimized synthetic routes for 1-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole, and how can purity be ensured?

The compound is typically synthesized via condensation reactions involving 1-ethyl-1H-benzimidazole and 4-methoxyphenyl derivatives. Key steps include:

  • Reflux conditions : Reacting precursors under controlled temperature (e.g., 2–4 hours at 80–100°C) to form the ethenyl bridge .
  • Purification : High-performance liquid chromatography (HPLC) is recommended for isolating the (E)-isomer, with mobile phases optimized for benzimidazole derivatives .
  • Quality control : Melting point analysis (e.g., 224–226°C) and ¹H NMR (e.g., δ 12.73 ppm for NH, 3.82–3.84 ppm for OCH₃) validate structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves the (E)-configuration of the ethenyl group and confirms planarity of the benzimidazole core. Monoclinic systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 7.97 Å, b = 16.43 Å) are commonly observed .
  • SHELX refinement : Use SHELXL for small-molecule refinement, ensuring R-factor convergence below 0.05 .
  • FT-IR and NMR : Assign peaks for C=N (1598 cm⁻¹), aromatic C-H (2847 cm⁻¹), and methoxy groups (3.82 ppm) .

Q. How can researchers screen this compound for biological activity?

  • Cytotoxicity assays : Compare IC₅₀ values against cancer cell lines (e.g., OSCC) using MTT assays. Note that methoxy substituents enhance tumor specificity (TS = 84.1–89.1) but may reduce potency compared to doxorubicin .
  • Anti-inflammatory testing : Use carrageenan-induced edema models to evaluate dose-dependent inhibition .
  • Corrosion inhibition : Electrochemical impedance spectroscopy (EIS) in 1M HCl shows 93% efficiency at 10⁻⁴ M, with Langmuir adsorption isotherm fitting .

Advanced Research Questions

Q. What structural modifications improve the compound’s bioactivity or material properties?

  • Methoxy positioning : Substituents at the para-position on the phenyl ring enhance electron-donating effects, improving corrosion inhibition and cytotoxicity .
  • Ethenyl bridge rigidity : The (E)-configuration maximizes conjugation, critical for fluorescence in materials science applications .
  • Heterocyclic fusion : Introducing pyrazole or oxadiazole moieties (via hydrazine derivatives) can diversify biological targets .

Q. How do computational methods (DFT, molecular dynamics) elucidate mechanistic behavior?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to correlate HOMO-LUMO gaps with corrosion inhibition (e.g., ΔE = 3.2 eV indicates strong adsorption on steel) .
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II) to rationalize cytotoxicity .

Q. How should researchers resolve contradictions in reported data (e.g., melting points, bioactivity)?

  • Melting point variability : Differences (e.g., 224–226°C vs. 295–297°C) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions .
  • Bioactivity discrepancies : Standardize assay conditions (e.g., cell line origin, incubation time) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What advanced electrochemical methods quantify corrosion inhibition mechanisms?

  • Potentiodynamic polarization : Determine if the compound acts as a mixed-type inhibitor by analyzing shifts in anodic/cathodic Tafel slopes .
  • Thermodynamic parameters : Calculate ΔG°ads (e.g., −34 kJ/mol) to confirm chemisorption on metal surfaces .

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